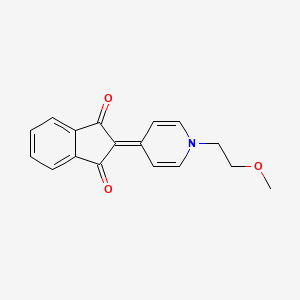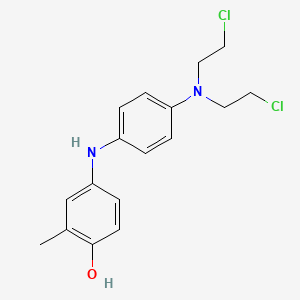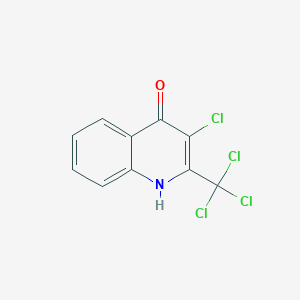![molecular formula C14H24O2 B13942359 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 815642-48-9](/img/structure/B13942359.png)
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C14H24O2. This compound is part of the tricyclo[3.3.1.1~3,7~]decane family, which is known for its unique three-dimensional structure. The presence of butyl and diol groups in its structure makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,3-dehydroadamantane with alkanediols. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize the reaction conditions. The process often includes steps such as fractional vacuum distillation or crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol groups into carbonyl groups.
Reduction: Reduction reactions can be used to modify the butyl group or other parts of the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with specific molecular targets. The diol groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the unique three-dimensional structure of the compound allows it to interact with enzymes and receptors in a specific manner, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: This compound shares the same core structure but lacks the butyl and diol groups.
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane: This compound contains nitrogen atoms in its structure, making it chemically distinct but structurally similar.
Uniqueness
The presence of butyl and diol groups in 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol makes it unique compared to other compounds in the tricyclo[3.3.1.1~3,7~]decane family.
Propriétés
Numéro CAS |
815642-48-9 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
5-butyladamantane-1,3-diol |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-12-5-11-6-13(15,8-12)10-14(16,7-11)9-12/h11,15-16H,2-10H2,1H3 |
Clé InChI |
OPIMZRCJBOLIJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC12CC3CC(C1)(CC(C3)(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)




![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)





![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
